molecular formula C21H20N4S B2717975 (2E)-4-(4-methylphenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477287-92-6

(2E)-4-(4-methylphenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No.: B2717975
CAS No.: 477287-92-6
M. Wt: 360.48
InChI Key: CZKLEDRRDYWAEP-HKOYGPOVSA-N
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Description

The compound appears to contain a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. It also contains a carboximidoyl cyanide group, a methylphenyl group, and a trimethylanilino group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiazole ring would contribute to the rigidity of the molecule, while the methylphenyl and trimethylanilino groups could potentially introduce steric hindrance .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Organic Synthesis and Ligand Design

  • Cyclic Polycarbene Ligands : Research demonstrates the synthesis and application of cyclic polycarbene ligands, where isocyanides are cyclized to generate coordinated benzimidazol-2-ylidenes and benzoxazol-2-ylidenes. These ligands are pivotal in creating crown ether-like structures with carbene donors, offering unique properties for catalysis and molecular recognition (Hahn et al., 2002).

Antiviral and Antimicrobial Applications

  • Thiazole C-nucleosides : A study on the general reaction of glycosyl cyanides with hydrogen sulfide introduced thiazole nucleosides with significant antiviral activity, showcasing the potential of thiazole derivatives in therapeutic applications (Srivastava et al., 1977).

Sensor Development

  • Cyanide Detection : Innovative heterocyclic compounds have been designed for the colorimetric detection of cyanide, utilizing the opening of benzooxazine rings upon cyanide interaction. This research highlights the compound's utility in developing sensors for environmental and safety applications (Tomasulo et al., 2006).

Photocatalytic and Electrochemical Properties

  • Coordination Polymers : Copper(i) cyanide coordination polymers, modified by semi-rigid bis(benzimidazole) ligands, have been synthesized, showcasing promising photocatalytic activities for degrading pollutants under UV light irradiation. This underscores the compound's relevance in environmental remediation and sustainable chemistry (Cui et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s used as a pharmaceutical, a catalyst, or a material in a specific industry. Without this information, it’s challenging to predict the mechanism of action .

Properties

IUPAC Name

(2E)-4-(4-methylphenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4S/c1-13-5-7-17(8-6-13)19-12-26-21(23-19)18(11-22)24-25-20-15(3)9-14(2)10-16(20)4/h5-10,12,25H,1-4H3/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKLEDRRDYWAEP-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=C(C=C3C)C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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